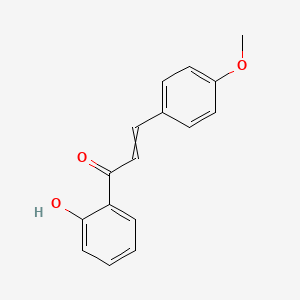

2'-Hydroxy-4-methoxy-chalcone

Description

General Overview of Chalcones as a Class of Flavonoid Derivatives in Research Contexts

Chalcones represent a significant group of naturally occurring phenolic compounds belonging to the flavonoid family. nih.gov Chemically, they are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings (C6-C3-C6 skeleton). acs.orgbohrium.com This open-chain flavonoid structure serves as a biosynthetic precursor for a wide array of other flavonoids in plants. nih.govbohrium.com The presence of the reactive α,β-unsaturated carbonyl group is a key feature that contributes to the diverse biological activities of chalcones. acs.org

In the realm of scientific research, chalcones have garnered considerable attention due to their straightforward synthesis, often achieved through the Claisen-Schmidt condensation of an appropriate aryl ketone and an aromatic aldehyde. acs.orgnih.gov This synthetic accessibility allows for the creation of a multitude of derivatives, facilitating structure-activity relationship studies. nih.gov Research has demonstrated that chalcones possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. acs.orgontosight.aimdpi.com Their role as secondary metabolites in plants and their potential therapeutic applications continue to drive extensive investigation in medicinal chemistry and drug discovery. acs.orgbohrium.com

Significance of 2'-Hydroxy-4-methoxy-chalcone within Contemporary Chalcone (B49325) Research

Within the extensive class of chalcones, this compound has emerged as a compound of particular interest in contemporary research. This specific chalcone derivative is noted for its diverse biological activities, which are actively being explored in various in vitro and in vivo models. nih.gov Its chemical structure, featuring a hydroxyl group at the 2'-position and a methoxy (B1213986) group at the 4-position, is believed to be crucial for its bioactivity. ontosight.ai

Current research highlights the potential of this compound in several key areas. It has demonstrated notable anti-inflammatory, antioxidant, and anticancer properties. ontosight.aibiosynth.com For instance, studies have shown its ability to inhibit the proliferation of cancer cells and reduce inflammation. nih.govnih.gov Furthermore, its potential anti-angiogenic and anti-atherosclerotic effects are under investigation, suggesting a possible role in cardiovascular disease research. nih.govnih.govresearchgate.net The compound's ability to modulate various cellular signaling pathways makes it a valuable tool for studying complex biological processes. biosynth.comresearchgate.net The ease of its synthesis and the promising biological profile have made this compound a significant subject in the ongoing quest to develop novel therapeutic agents from the chalcone scaffold. researchgate.net

Historical Context of Research on Chalcones' Biological Activities

The scientific exploration of chalcones and their biological activities has a rich history, with their discovery dating back to the early nineteenth century. ijhmr.com Initially recognized as plant pigments contributing to the yellow and orange colors of some flowers, their chemical nature and relationship to flavonoids were gradually elucidated. acs.org For many years, naturally occurring chalcones have been integral components of traditional medicine across various cultures. awsjournal.orgscielo.br

Systematic investigation into the pharmacological potential of chalcones gained significant momentum in the latter half of the 20th century. Early studies focused on their antimicrobial properties, revealing activity against a range of bacteria and fungi. asm.orgacademicjournals.org Over the decades, the scope of research expanded dramatically, uncovering a wide array of biological effects. Numerous studies have since documented the anti-inflammatory, antioxidant, antiviral, and anticancer activities of both natural and synthetic chalcones. mdpi.comscielo.br This extensive body of research has established chalcones as a "privileged structure" in medicinal chemistry, indicating their capacity to bind to multiple biological targets and paving the way for the development of novel therapeutic agents. nih.gov The continuous investigation into chalcone derivatives reflects the enduring scientific interest in this versatile class of compounds. scielo.br

Interactive Data Table: Biological Activities of this compound and Related Chalcones

| Compound | Biological Activity | Research Finding | Cell Line/Model | Citation |

| This compound | Anti-angiogenic | Decreased angiogenesis in chick embryo chorioallantoic membrane assay and bFGF-induced vessel formation in mouse Matrigel plug assay. | Chick embryo, Mouse model | nih.gov |

| This compound | Anti-tumor | Inhibited tumor volume by 27.2% in mice with murine Lewis lung carcinoma and suppressed tumor weight by 33.7% in mice with sarcoma 180. | Murine Lewis lung carcinoma, Sarcoma 180 | nih.gov |

| This compound | Anti-inflammatory | Reduced production of pro-inflammatory cytokines and inhibited iNOS and COX-2 expression. | RAW 264.7 macrophage cells | |

| This compound | Anti-atherosclerotic | Inhibited Ox-LDL-induced proliferation of human aortic smooth muscle cells. | Human aortic smooth muscle cells | nih.gov |

| This compound | Antioxidant | Diminished lipopolysaccharide-induced elevations in oxidative stress and ROS levels. | Not specified | mdpi.com |

| 2'-Hydroxy-4,3',4',6'-tetramethoxychalcone | Anti-inflammatory | Demonstrated important anti-inflammatory activities in BV2 macrophages. | BV2 macrophages | mdpi.com |

| 2',4-dihydroxy-3-methoxychalcone | Anticancer | Exhibited strong anticancer activities with IC50 values of 12.80 µg/mL against Hela cells and 19.57 µg/mL against WiDr cells. | Hela, WiDr cell lines | aip.org |

| 2',4',4-trihydroxy-3-methoxychalcone | Anticancer | Showed potent anticancer activity with IC50 values of 8.53 µg/mL against Hela cells and 2.66 µg/mL against WiDr cells. | Hela, WiDr cell lines | aip.org |

| 2'-hydroxy-2'',5''-dimethoxychalcone | Antiproliferative | Exhibited selective antiproliferative activity against canine lymphoma and leukemia cell lines. | Canine lymphoma and leukemia cell lines | nih.gov |

| 2'-hydroxy-4',6'-dimethoxychalcone | Antiproliferative | Showed selective antiproliferative activity against canine lymphoma and leukemia cell lines. | Canine lymphoma and leukemia cell lines | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBNYUSXDBHELA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345758 | |

| Record name | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3327-24-0 | |

| Record name | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization for Research

Established Synthetic Pathways for 2'-Hydroxy-4-methoxy-chalcone

The creation of the this compound scaffold is predominantly achieved through well-established condensation reactions. These methods are reliable and can be adapted to produce a variety of related compounds.

The Claisen-Schmidt condensation is the most common and versatile method for synthesizing chalcones, including this compound. rasayanjournal.co.inscitepress.org This reaction involves the base-catalyzed condensation of an appropriate substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.gov For the synthesis of the title compound, 2'-hydroxyacetophenone (B8834) reacts with 4-methoxybenzaldehyde.

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol (B145695). rasayanjournal.co.innih.gov The base facilitates the deprotonation of the α-carbon of the acetophenone, forming an enolate ion. This ion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde, leading to an aldol (B89426) addition product. Subsequent dehydration of this intermediate yields the α,β-unsaturated ketone system characteristic of chalcones. scitepress.org The yields for this reaction can vary significantly, generally ranging from 40% to over 90%, depending on the specific substrates, reaction conditions, and catalyst used. rasayanjournal.co.inscitepress.orgnih.gov Optimization of factors such as catalyst concentration, temperature, and reaction time is crucial for maximizing the yield. ajrconline.org For instance, using a 40% NaOH solution at 0°C has been shown to produce optimal results in some cases. ajrconline.org

| Reactant A | Reactant B | Catalyst | Solvent | Typical Yield | Reference |

| 2'-hydroxyacetophenone | 4-methoxybenzaldehyde | NaOH or KOH | Ethanol | 40-95% | nih.gov, rasayanjournal.co.in, ajrconline.org |

| Substituted 2'-hydroxy-acetophenones | Substituted benzaldehydes | KOH | Ethanol | 22-85% | nih.gov |

| 4-methoxyacetophenone | 4-bromobenzaldehyde (B125591) | NaOH | Ethanol | - | rasayanjournal.co.in |

In response to the growing need for environmentally friendly chemical processes, several green chemistry techniques have been applied to the synthesis of chalcones. These methods aim to reduce or eliminate the use of hazardous solvents, decrease reaction times, and improve energy efficiency.

One prominent green technique is the use of solvent-free synthesis by grinding. scitepress.orgundip.ac.id This mechanochemical method involves grinding the solid reactants (e.g., 4-methoxyacetophenone and 4-hydroxybenzaldehyde) with a solid base catalyst, such as NaOH, in a mortar and pestle at room temperature. rasayanjournal.co.inscitepress.org The friction and pressure generated during grinding provide the energy needed to initiate the reaction, which can be completed in as little as 30 minutes. rasayanjournal.co.inscitepress.org This approach not only avoids the use of organic solvents but also often results in high yields (70-95%). rasayanjournal.co.in

Microwave-assisted synthesis is another green approach that has been successfully employed for chalcone (B49325) production. researchgate.net By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, significantly reducing reaction times from hours to minutes. This method often leads to higher yields and cleaner products compared to conventional heating.

Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship Studies

To explore and optimize the biological activities of this compound, researchers synthesize a wide array of derivatives and analogs. By systematically modifying the substituents on the A and B aromatic rings, it is possible to conduct detailed structure-activity relationship (SAR) studies. These studies are crucial for identifying the key structural features responsible for a compound's pharmacological effects. nih.govresearchgate.net

The position and number of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings of the chalcone scaffold have a profound impact on its biological properties. nih.gov SAR studies have shown that these substituents influence factors such as antioxidant potential, enzyme inhibition, and anti-inflammatory activity. nih.govnih.gov

For example, research has demonstrated that introducing additional hydroxyl groups to the B ring can enhance antioxidant activity. nih.gov A derivative bearing two hydroxyl groups on the B ring was found to possess significant radical scavenging ability and inhibit lipid peroxidation. nih.gov Conversely, the presence of multiple methoxy groups can be crucial for other activities. A chalcone derivative with three methoxy groups on the B ring exhibited potent lipoxygenase inhibitory activity. nih.gov The synthesis of these analogs typically follows the standard Claisen-Schmidt condensation, using appropriately substituted benzaldehydes or acetophenones as starting materials. nih.gov

| Chalcone Derivative | Substitution Pattern | Observed Activity Modulation | Reference |

| Chalcone 4b | Two hydroxyl groups on ring B | Enhanced antioxidant and lipid peroxidation inhibition | nih.gov |

| Chalcone 3c | Three methoxy groups on ring B | Potent lipoxygenase (LOX) inhibitory activity | nih.gov |

| 3b | 2'-hydroxy-3',4',3,4-tetramethoxy | Inhibition of phospholipase A2 activity and neutrophil degranulation | nih.gov |

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the chalcone framework is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

The synthesis of halogenated this compound analogs is readily achieved through the Claisen-Schmidt condensation using halogen-substituted benzaldehydes. For instance, reacting 4-methoxyacetophenone with 4-bromobenzaldehyde yields 4'-Bromo-4-methoxy chalcone. rasayanjournal.co.in Studies on various chalcone series have explored the impact of halogens at different positions. In one study, the introduction of electron-withdrawing groups like chloro and bromo at the 4-position of the B-ring did not significantly enhance inhibitory activity against PGE2 production, suggesting that for this specific activity, electronic effects at this position are not a dominant factor. researchgate.net Other research has focused on synthesizing halogenated chalcones to improve antitumor potency and selectivity. nih.gov

To further diversify the chemical space and explore new biological activities, heterocyclic rings are often incorporated into the chalcone structure. researchgate.net Heterocycles are prevalent in many pharmaceuticals and can introduce new binding interactions, alter solubility, and modify metabolic pathways.

Chalcone-heterocycle hybrids can be synthesized by using heterocyclic aldehydes or ketones in the Claisen-Schmidt condensation. For example, pyridine- and thiophene-containing chalcone derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net Similarly, chalcones incorporating an imidazole (B134444) moiety have been prepared. ajrconline.org This molecular hybridization strategy has proven effective in creating novel compounds with a broad spectrum of pharmacological activities, combining the structural features of the chalcone scaffold with those of various pharmacophoric heterocyclic systems. researchgate.net

Acetylated Derivatives and Mannich Base Formulations of this compound

The strategic chemical modification of the this compound scaffold has been a focal point of research to explore and enhance its physicochemical and biological properties. Among the various derivatization approaches, the synthesis of acetylated derivatives and Mannich base formulations has garnered significant attention. These modifications aim to alter molecular characteristics such as solubility, stability, and interaction with biological targets, thereby providing valuable tools for further scientific investigation.

Acetylated Derivatives

Acetylation of the phenolic hydroxyl group at the 2'-position of this compound yields 2'-acetoxy-4'-methoxychalcone. This transformation is a common strategy to protect the hydroxyl group or to modify the electronic and steric properties of the molecule, which can influence its research applications.

Synthetic Methodology:

The synthesis of 2'-acetoxy-4'-methoxychalcone is typically achieved through a standard esterification reaction. A widely employed method involves the reaction of this compound with an acetylating agent, most commonly acetic anhydride (B1165640), in the presence of a base catalyst such as pyridine (B92270) or a catalytic amount of a strong acid.

The general reaction is as follows: this compound is dissolved in a suitable solvent, such as pyridine, which also acts as the catalyst. Acetic anhydride is then added to the solution, and the reaction mixture is stirred, often at room temperature, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by pouring the reaction mixture into ice-water, which precipitates the acetylated product. The solid is then filtered, washed, and purified by recrystallization from an appropriate solvent like ethanol to yield pure 2'-acetoxy-4'-methoxychalcone.

Detailed Research Findings:

The acetylation of the 2'-hydroxyl group can have a significant impact on the molecule's chemical behavior. The resulting ester is generally more lipophilic than the parent phenol (B47542). In research, this modification is often used to study the role of the free hydroxyl group in various biological or chemical processes. By comparing the activity of the parent chalcone with its acetylated derivative, researchers can infer the importance of the hydrogen-bonding capability and acidity of the phenolic proton. Spectroscopic analysis is crucial for confirming the structure of the acetylated product. In the infrared (IR) spectrum, the disappearance of the broad O-H stretching band of the phenol and the appearance of a characteristic C=O stretching band for the ester group are key indicators of a successful reaction. In ¹H NMR spectroscopy, the signal corresponding to the phenolic proton vanishes, and a new singlet corresponding to the methyl protons of the acetyl group appears.

Below is a data table summarizing the key characteristics of 2'-acetoxy-4'-methoxychalcone.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 2'-acetoxy-4'-methoxychalcone | C₁₈H₁₆O₄ | 296.32 | Not specified in search results | ¹H NMR (CDCl₃, δ ppm): Expected signals for aromatic protons, methoxy group protons, vinylic protons, and a singlet for the acetyl methyl protons. ¹³C NMR (CDCl₃, δ ppm): Expected signals for aromatic carbons, methoxy carbon, vinylic carbons, chalcone carbonyl carbon, and ester carbonyl carbon. IR (KBr, cm⁻¹): Expected C=O stretching (ester and ketone), C=C stretching, and C-O stretching bands. |

Mannich Base Formulations

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, the electron-rich aromatic ring of this compound), formaldehyde (B43269), and a primary or secondary amine. This reaction introduces an aminomethyl group onto the chalcone scaffold, typically at the position ortho to the activating hydroxyl group (the 5'-position). The resulting compounds are known as Mannich bases.

Synthetic Methodology:

The synthesis of Mannich bases of this compound involves the reaction of the parent chalcone with formaldehyde and a selected secondary amine, such as dimethylamine, piperidine (B6355638), or morpholine (B109124), in a suitable solvent, often ethanol. The reaction is typically carried out under reflux conditions for several hours.

In a typical procedure, the secondary amine is first reacted with formaldehyde to form an iminium salt in situ. This compound is then added to this mixture. The electron-rich aromatic ring of the chalcone attacks the electrophilic carbon of the iminium ion, leading to the formation of the aminomethylated product. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting residue is purified, often by column chromatography or recrystallization, to yield the pure Mannich base.

Detailed Research Findings:

The introduction of an aminomethyl group can significantly alter the properties of the chalcone. Mannich bases are often more water-soluble than their parent compounds, especially at physiological pH where the amine group can be protonated. This increased solubility can be advantageous in various research applications. The nature of the amine used in the Mannich reaction allows for the synthesis of a library of derivatives with varying lipophilicity and basicity, providing a tool to study structure-activity relationships.

Research has shown that the aminomethylation of chalcones can lead to compounds with interesting and sometimes enhanced biological activities. The basic nitrogen atom in the Mannich base can participate in additional interactions with biological targets. Spectroscopic characterization is essential to confirm the successful synthesis and determine the position of the newly introduced aminomethyl group. In the ¹H NMR spectrum, new signals corresponding to the methylene (B1212753) protons of the aminomethyl group and the protons of the amine moiety will be present.

The following data tables provide an overview of the characteristics of representative Mannich bases of this compound.

Table of Mannich Bases of this compound

| Compound Name | Amine Used | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| 2'-hydroxy-4'-methoxy-5'-(dimethylaminomethyl)chalcone | Dimethylamine | C₁₉H₂₁NO₃ | 311.38 | ¹H NMR (CDCl₃, δ ppm): Expected signals for aromatic protons, methoxy group protons, vinylic protons, a singlet for the N(CH₃)₂ protons, and a singlet for the -CH₂- protons. Mass Spectrum: A molecular ion peak corresponding to the calculated molecular weight would confirm the structure. |

| 2'-hydroxy-4'-methoxy-5'-(piperidin-1-ylmethyl)chalcone | Piperidine | C₂₂H₂₅NO₃ | 351.44 | ¹H NMR (CDCl₃, δ ppm): Expected signals for aromatic protons, methoxy group protons, vinylic protons, signals for the piperidine ring protons, and a singlet for the -CH₂- protons. IR (KBr, cm⁻¹): Expected O-H stretching, C-H stretching, C=O stretching, C=C stretching, and C-N stretching bands. |

| 2'-hydroxy-4'-methoxy-5'-(morpholin-4-ylmethyl)chalcone | Morpholine | C₂₁H₂₃NO₄ | 353.41 | ¹H NMR (CDCl₃, δ ppm): Expected signals for aromatic protons, methoxy group protons, vinylic protons, signals for the morpholine ring protons, and a singlet for the -CH₂- protons. ¹³C NMR (CDCl₃, δ ppm): Expected signals for all carbons in the molecule, including those of the morpholine ring. |

Advanced Biological Activity Research of 2 Hydroxy 4 Methoxy Chalcone and Its Analogs

Anticancer and Antitumor Research

The anticancer potential of 2'-Hydroxy-4-methoxy-chalcone and its analogs is primarily attributed to their ability to interfere with the growth and survival of cancer cells. Research has demonstrated that these compounds can effectively inhibit cell proliferation across a spectrum of human cancers, highlighting their broad-spectrum therapeutic promise.

Inhibition of Cell Proliferation in Various Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines, revealing a consistent pattern of growth inhibition. The following subsections detail the research findings for specific cancer types.

In the context of breast cancer, various analogs of this compound have demonstrated significant antiproliferative activity against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.

For MCF-7 cells, 2'-Hydroxychalcone (B22705), a parent compound, was found to suppress cell viability with a half-maximal inhibitory concentration (IC50) of 37.74 μM. medchemexpress.com Further studies on derivatives have shown even greater potency. For instance, two synthetic chalcones, designated as compound 12 and 13, exhibited significant inhibitory effects with IC50 values of 4.19 ± 1.04 µM and 3.30 ± 0.92 µM, respectively. mdpi.com Another study reported that a new chalcone (B49325) derivative, C49, inhibited the growth of MCF-7 cells with an IC50 of 59.82 ± 2.10 μmol/L. frontiersin.org

In the more aggressive MDA-MB-231 cell line, a synthetic derivative known as Chalcone-3 inhibited proliferation in a dose and time-dependent manner, with an IC50 value of 17.98±6.36 µg/mL. waocp.org The aforementioned compounds 12 and 13 were also effective against this cell line, with IC50 values of 6.12 ± 0.84 µM and 18.10 ± 1.65 µM, respectively. mdpi.com

| Compound | Cell Line | IC50 Value |

|---|---|---|

| 2'-Hydroxychalcone | MCF-7 | 37.74 μM |

| Chalcone Derivative 12 | MCF-7 | 4.19 ± 1.04 µM |

| Chalcone Derivative 13 | MCF-7 | 3.30 ± 0.92 µM |

| Chalcone Derivative C49 | MCF-7 | 59.82 ± 2.10 μmol/L |

| Chalcone-3 | MDA-MB-231 | 17.98 ± 6.36 µg/mL |

| Chalcone Derivative 12 | MDA-MB-231 | 6.12 ± 0.84 µM |

| Chalcone Derivative 13 | MDA-MB-231 | 18.10 ± 1.65 µM |

Research into the effects of chalcone analogs on colorectal cancer has also yielded promising results. One study found that a newly synthesized chalcone derivative demonstrated a significant cytotoxic effect on HT-29 cells, with an IC50 value of 0.35 µM. accscience.com Another natural chalcone, Panduratin A, has been shown to completely inhibit the growth of HT-29 cells at a concentration of 9 μg/mL. mdpi.com

| Compound | Cell Line | IC50 Value | Notes |

|---|---|---|---|

| Synthetic Chalcone Derivative | HT-29 | 0.35 µM | - |

| Panduratin A | HT-29 | - | Complete growth inhibition at 9 μg/mL |

In studies involving the A549 human lung cancer cell line, analogs of this compound have shown considerable efficacy. 2,2′,4′-trihydroxychalcone, for example, inhibited the proliferation of A549 cells in a time- and dose-dependent manner. The IC50 values were determined to be 65.72±4.20 µM at 24 hours, 33.46±4.11 µM at 48 hours, and 19.86±2.33 µM at 72 hours. nih.gov Another study on a series of (3-(furan-2-yl)pyrazol-4-yl) chalcones found that one derivative exhibited the best cytotoxic activity against A549 cells with an IC50 value of 13.86 µg/ml. nih.gov

| Compound | Cell Line | Time Point | IC50 Value |

|---|---|---|---|

| 2,2′,4′-trihydroxychalcone | A549 | 24h | 65.72 ± 4.20 µM |

| 48h | 33.46 ± 4.11 µM | ||

| 72h | 19.86 ± 2.33 µM | ||

| (3-(furan-2-yl)pyrazol-4-yl) chalcone derivative | A549 | - | 13.86 µg/ml |

The antiproliferative effects of chalcone analogs have also been observed in hepatocellular carcinoma cells. A study on α-phthalimido-chalcones reported that a trimethoxy derivative demonstrated potent anticancer activity against HepG2 cells, with an IC50 of 1.62 µM. mdpi.com

| Compound | Cell Line | IC50 Value |

|---|---|---|

| α-phthalimido-chalcone (trimethoxy derivative) | HepG2 | 1.62 µM |

In the context of prostate cancer, a series of 2'-hydroxy-4'-alkoxy chalcone derivatives were synthesized and evaluated for their antiproliferative activity against PC-3 cells. Several of these compounds were found to be selective against this cell line, with IC50 values ranging from 8.08 to 13.75 μM. nih.gov A separate study investigating 3,4,5-trimethoxylated chalcones identified an indolyl chalcone derivative that exhibited excellent activity against PC-3 cells, with an IC50 of less than 50 nM. mdpi.com

| Compound | Cell Line | IC50 Value |

|---|---|---|

| 2'-hydroxy-4'-alkoxy chalcone derivatives | PC-3 | 8.08 - 13.75 μM |

| Indolyl chalcone derivative | PC-3 | < 50 nM |

Cervical Cancer Cell Lines (e.g., HeLa)

Research into the cytotoxic effects of this compound and its structural analogs has revealed potential anticancer activity against cervical cancer cell lines. While direct studies on this compound are limited in this specific context, investigations into closely related compounds have demonstrated significant inhibitory effects.

For instance, the analog 2',4-dihydroxy-3-methoxychalcone exhibited strong cytotoxic activity against HeLa human cervical cancer cells, with a reported IC50 value of 12.80 µg/mL. Another related chalcone, 2',4',4-trihydroxy-3-methoxychalcone , showed even greater potency against HeLa cells, with an IC50 value of 8.53 µg/mL. These findings indicate that the chalcone scaffold, particularly with specific hydroxylation and methoxylation patterns, is a promising framework for developing agents against cervical cancer. The activity of these compounds is often evaluated using methods like the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Cytotoxic Activity of this compound Analogs against HeLa Cells

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 2',4-dihydroxy-3-methoxychalcone | HeLa | 12.80 |

| 2',4',4-trihydroxy-3-methoxychalcone | HeLa | 8.53 |

Other Solid Tumor Cell Lines (e.g., Sarcoma 180, Lewis Lung Carcinoma)

The antitumor activity of this compound has been demonstrated in animal models bearing other solid tumors. In vivo studies have shown that oral administration of this compound significantly inhibited the growth of both Sarcoma 180 and Lewis lung carcinoma solid tumors in mice. jst.go.jp This suggests that the compound possesses systemic antitumor effects against these aggressive cancer types.

Furthermore, analogs of this compound have shown efficacy against various other solid tumor cell lines. The analog 2'-hydroxy-4',5'-dimethoxychalcone was found to induce apoptosis in several non-small cell lung cancer cell lines. nih.govresearchgate.net Another synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone , exerted potent anti-tumor activity against esophageal squamous cell carcinoma cells. nih.gov These collective findings highlight the broad-spectrum potential of the chalcone chemical structure against a variety of solid malignancies.

Mechanisms of Apoptosis Induction in Malignant Cells

Chalcones, including this compound and its analogs, induce cancer cell death primarily through the activation of apoptosis, a form of programmed cell death. Research has elucidated several distinct molecular pathways through which these compounds exert their pro-apoptotic effects.

Mitochondrial (Intrinsic) Pathway: Certain 2'-hydroxychalcone derivatives trigger apoptosis by directly targeting the mitochondria. They can alter the mitochondrial outer membrane potential (Δψm), leading to the release of pro-apoptotic proteins. mdpi.com This process often involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity. Studies have shown that chalcones can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death. ekb.eg The activation of effector caspases, such as caspase-3 and caspase-7, is a common downstream event in this pathway. mdpi.com

Death Receptor (Extrinsic) Pathway: The analog 2'-hydroxy-4',5'-dimethoxychalcone has been shown to activate the extrinsic apoptosis pathway in non-small cell lung cancer cells. nih.govresearchgate.net This is achieved by elevating intracellular reactive oxygen species (ROS), which in turn induces the expression of Death Receptor 5 (DR5). nih.govresearchgate.net The upregulation of DR5 leads to the activation of the apoptotic cascade, demonstrating a link between oxidative stress and death receptor signaling. nih.govresearchgate.net

Inhibition of Pro-Survival Signaling: The pro-survival NF-κB (nuclear factor kappa B) signaling pathway is often constitutively active in cancer cells, promoting their proliferation and resistance to apoptosis. The analog 2'-hydroxychalcone has been found to inhibit the NF-κB pathway in breast cancer cells. mdpi.com This inhibition, coupled with an accumulation of intracellular ROS, leads to autophagy-dependent apoptosis, indicating a crosstalk between different cell death mechanisms. mdpi.com

Anti-angiogenic Effects in Experimental Models (e.g., Chick Embryo Chorioallantoic Membrane Assay, Mouse Matrigel Plug Assay)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated significant anti-angiogenic properties in established experimental models. jst.go.jp

In the Chick Embryo Chorioallantoic Membrane (CAM) assay , a widely used in vivo model to study blood vessel formation, this compound was shown to decrease angiogenesis. jst.go.jp The CAM is a highly vascularized extraembryonic membrane, and substances applied to it can be evaluated for their ability to inhibit the growth of its dense capillary network. researchgate.netresearchgate.net

Furthermore, the compound's anti-angiogenic potential was confirmed in the mouse Matrigel plug assay . jst.go.jp In this model, Matrigel, a basement membrane matrix, is mixed with a pro-angiogenic factor like basic fibroblast growth factor (bFGF) and injected subcutaneously into mice. nih.govcreative-bioarray.com The Matrigel forms a solid plug, and the recruitment of new blood vessels into the plug can be quantified. This compound effectively inhibited bFGF-induced vessel formation in this assay, confirming its ability to interfere with growth factor-stimulated neovascularization. jst.go.jp

Modulation of Tumor Volume and Weight in Animal Models

The efficacy of this compound and its analogs in inhibiting tumor growth has been validated in preclinical animal models. Direct administration of This compound to mice bearing solid tumors of Sarcoma 180 and Lewis lung carcinoma resulted in a significant inhibition of tumor growth. jst.go.jp This demonstrates the compound's potential as a systemic anti-cancer agent.

Studies on analogs provide further evidence of in vivo efficacy. In a human tumor xenograft model using human liver cancer SMMC-7721 cells, the analog 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone demonstrated a notable reduction in tumor weight. researchgate.net The average tumor weight in the control group was 1.42 g, whereas in mice treated with the chalcone, the average tumor weight was reduced to 0.59 g. researchgate.net Similarly, the synthetic analog 2,4,6-trimethoxy-4′-nitrochalcone caused a regression of esophageal tumor xenografts in nude mice without affecting the body weight of the animals, indicating low systemic toxicity. nih.gov Another analog, 2'-hydroxychalcone , was also shown to suppress tumor growth and metastasis in a breast cancer animal model. mdpi.com

Table 2: Effect of a this compound Analog on Tumor Weight in a Xenograft Model

| Treatment Group | Tumor Model | Average Tumor Weight (g) ± SD |

|---|---|---|

| Control | Human Liver Cancer SMMC-7721 Xenograft | 1.42 ± 0.11 |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Human Liver Cancer SMMC-7721 Xenograft | 0.59 ± 0.12 |

Anti-inflammatory Research

Attenuation of Pro-inflammatory Cytokine Production (e.g., Interleukin-1 Beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-Alpha (TNF-α))

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. This compound and its analogs have been investigated for their anti-inflammatory properties, particularly their ability to modulate the production of key pro-inflammatory cytokines.

Research has shown that This compound can decrease the stimulated upregulation of Interleukin-1 Beta (IL-1β) and Interleukin-6 (IL-6) in human aortic smooth muscle cells. nih.govresearchgate.net These cytokines are central mediators of the inflammatory response.

Analogs of the compound have also demonstrated robust anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), which are standard models for studying inflammation, the analog 2′-hydroxy-3,6′-dimethoxychalcone was found to inhibit the production of Tumor Necrosis Factor-Alpha (TNF-α) and IL-6 in a concentration-dependent manner. mdpi.com Similarly, 2′-hydroxy-4′,6′-dimethoxychalcone significantly mitigated the LPS-induced expression of inflammatory cytokines. nih.gov These effects are often mediated through the inhibition of key inflammatory signaling pathways, such as the MAPK and NF-κB pathways. mdpi.com

Table 3: Summary of Anti-inflammatory Effects on Cytokine Production

| Compound | Inhibited Cytokines | Experimental Model |

|---|---|---|

| This compound | IL-1β, IL-6 | Human Aortic Smooth Muscle Cells |

| 2′-hydroxy-3,6′-dimethoxychalcone | TNF-α, IL-6 | LPS-stimulated RAW 264.7 Macrophages |

| 2′-hydroxy-4′,6′-dimethoxychalcone | Pro-inflammatory cytokines (general) | LPS-stimulated RAW 264.7 Macrophages |

Inhibition of Pro-inflammatory Enzyme Expression (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

The inflammatory response is a complex biological process involving the upregulation of various enzymes responsible for the production of inflammatory mediators. Among these, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key players. Research has demonstrated that this compound and its analogs can effectively inhibit the expression of these pro-inflammatory enzymes.

In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for studying inflammation, this compound (also known as AN07) has been shown to attenuate the expression of both iNOS and COX-2. researchgate.net This inhibitory effect on enzyme expression is a crucial mechanism behind the anti-inflammatory properties of this chalcone.

Furthermore, a range of 2'-hydroxychalcone analogs have been investigated for their iNOS and COX-2 inhibitory potential. For instance, 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone was found to reduce the expression of iNOS protein. nih.gov Molecular docking studies have also been employed to investigate the binding affinities of various ring-substituted chalcones to the active sites of COX-2 and iNOS enzymes, suggesting that these compounds can act as dual inhibitors. researchgate.net The trifluoromethyl substituted chalcone, in particular, showed a high binding affinity for both enzymes. researchgate.net Another analog, 4'-fluoro-2'-hydroxy-4-methoxychalcone, has been identified as having the highest anti-inflammatory activity in an in vitro COX assay among a series of tested compounds. nih.gov

The following table summarizes the inhibitory activity of selected 2'-hydroxychalcone analogs on iNOS.

Inhibitory Activity of 2'-Hydroxychalcone Analogs on iNOS

| Compound | Inhibitory Activity (IC50) on iNOS-catalyzed NO production | Reference |

|---|---|---|

| 2'-Hydroxy-3,4,5-trimethoxychalcone | 2.26 µM | nih.gov |

| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | 1.10 µM | nih.gov |

| Generic 2'-Hydroxychalcones | 7.1–9.6 μM | nih.gov |

Suppression of Nitric Oxide (NO) Production

Nitric oxide (NO) is a signaling molecule that plays a significant role in the inflammatory cascade when produced in excessive amounts by iNOS. The ability of this compound and its analogs to suppress NO production is a direct consequence of their inhibitory effects on iNOS expression and activity.

Several studies have confirmed the potent NO-suppressing capabilities of this class of compounds. For example, 2'-methoxy-4'6'-bis(methoxymethoxy)chalcone (MBMC) was found to inhibit nitric oxide production in LPS-stimulated RAW 264.7 murine macrophages. nih.gov This effect was linked to the inhibition of iNOS expression. nih.gov

A comparative study of different 2'-hydroxy-4'-methoxychalcone (B191446) derivatives revealed varying degrees of NO production inhibition. The results highlighted that the substitution pattern on the chalcone scaffold significantly influences the anti-inflammatory activity.

The table below presents the nitric oxide production inhibitory effects of various 2'-hydroxychalcone analogs.

Inhibition of Nitric Oxide Production by 2'-Hydroxychalcone Analogs

| Compound | Inhibitory Activity on NO Production | Reference |

|---|---|---|

| 2'-Hydroxy-3,4,5-trimethoxychalcone | IC50 = 2.26 µM | nih.gov |

| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | IC50 = 1.10 µM | nih.gov |

| Generic 2'-Hydroxychalcones | IC50 = 7.1–9.6 μM | nih.gov |

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) in Inflammatory Responses

Inflammation and oxidative stress are intricately linked, with each process capable of amplifying the other. An excessive production of reactive oxygen species (ROS) can lead to cellular damage and perpetuate the inflammatory response. This compound and its analogs have demonstrated the ability to modulate oxidative stress and ROS levels in the context of inflammation.

The synthetic chalcone derivative AN07 (this compound) has been shown to significantly inhibit the overproduction of ROS in LPS-treated C2C12 myotubes. researchgate.net This effect is attributed to the inhibition of Nox4 protein expression, a key source of ROS, and the enhancement of the antioxidant SOD2 protein expression. researchgate.net Similarly, 2-iodo-4'-methoxychalcone (CHA79) has been found to attenuate methylglyoxal-induced ROS production. nih.gov

Interestingly, the effect of chalcones on ROS levels can be context-dependent. For instance, the novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), was found to elevate ROS levels in a dose-dependent manner in esophageal cancer cells, suggesting a pro-oxidant activity in a cancer-specific context that could be harnessed for therapeutic purposes. nih.gov

Antioxidant Research

The antioxidant properties of this compound and its analogs have been extensively studied through various assays, revealing their potential to combat oxidative stress through multiple mechanisms.

Radical Scavenging Activity Assays (e.g., DPPH Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of compounds to donate a hydrogen atom or an electron to neutralize free radicals. Several 2'-hydroxychalcone derivatives have exhibited significant DPPH radical scavenging activity.

A study on a series of 2'-hydroxy-chalcones identified a derivative, referred to as chalcone 4b, which bears two hydroxyl substituents on ring B, as having an impressive 82.4% DPPH radical scavenging ability. nih.govresearchgate.net Another study highlighted a coumarinyl chalcone as a highly active compound with an IC50 value of 2.07 μM in the DPPH assay. nih.gov The presence of hydroxyl groups on the aromatic rings is considered a key structural feature for the radical scavenging properties of chalcones. nih.gov

The table below summarizes the DPPH radical scavenging activity of selected chalcone analogs.

DPPH Radical Scavenging Activity of Chalcone Analogs

| Compound | DPPH Radical Scavenging Activity | Reference |

|---|---|---|

| Chalcone 4b (with two hydroxyl substituents on ring B) | 82.4% | nih.govresearchgate.net |

| Coumarinyl chalcone 51 | IC50 = 2.07 μM | nih.gov |

| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | High activity (IC50 190 µg/mL for the series) | nih.gov |

| 2'-hydroxychalcone (4b) | Lowest IC50 value among tested monosubstituted chalcones | who.int |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process initiated by free radicals, leading to damage of cell membranes and the formation of harmful byproducts. The ability of 2'-hydroxychalcones to inhibit lipid peroxidation is another important aspect of their antioxidant profile.

The same chalcone 4b that demonstrated high DPPH scavenging activity also showed a potent inhibition of lipid peroxidation, with a value of 82.3%. nih.govresearchgate.net This dual activity highlights its potential as a robust antioxidant agent.

The table below presents data on the inhibition of lipid peroxidation by a notable 2'-hydroxychalcone analog.

Inhibition of Lipid Peroxidation by a 2'-Hydroxychalcone Analog

| Compound | Inhibition of Lipid Peroxidation | Reference |

|---|---|---|

| Chalcone 4b (with two hydroxyl substituents on ring B) | 82.3% | nih.govresearchgate.net |

Modulation of Endogenous Antioxidant Systems (e.g., Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) / Heme Oxygenase-1 (HO-1) Pathway, Glutathione (B108866) (GSH) Levels)

Beyond direct radical scavenging, this compound and its analogs can bolster the cell's own antioxidant defenses by activating key signaling pathways. The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) / Heme Oxygenase-1 (HO-1) pathway is a critical regulator of cellular resistance to oxidative stress.

This compound (AN07) has been shown to enhance the antioxidant defense system by activating the Nrf2/HO-1 pathway. nih.gov This leads to an increased expression of antioxidant enzymes. Similarly, 2-iodo-4'-methoxychalcone (CHA79) enhances the antioxidant defense by upregulating Nrf2 and HO-1. nih.gov The activation of the Nrf2 pathway by chalcones is often attributed to their ability to react with cysteine residues in Keap1, the negative regulator of Nrf2, leading to Nrf2's nuclear translocation and activation of antioxidant response elements (ARE). researchgate.net

Glutathione (GSH) is a major intracellular antioxidant, and its levels are crucial for maintaining redox homeostasis. Several chalcone derivatives have been found to increase intracellular GSH levels. A structure-activity relationship study of 30 synthetic chalcones revealed that 2-chloro-4',6'-dimethoxy-2'-hydroxychalcone (B1227859) was particularly effective, inducing a 3-fold increase in intracellular GSH levels. nih.gov This effect was linked to a potent Nrf2-mediated transcriptional response and an increased formation of glutamate (B1630785) cysteine ligase, the rate-limiting enzyme in GSH synthesis. nih.gov

The table below summarizes the effects of various chalcone analogs on endogenous antioxidant systems.

Modulation of Endogenous Antioxidant Systems by Chalcone Analogs

| Compound | Effect on Endogenous Antioxidant Systems | Reference |

|---|---|---|

| This compound (AN07) | Activates Nrf2/HO-1 pathway | nih.gov |

| 2-iodo-4'-methoxychalcone (CHA79) | Enhances Nrf2, HO-1, and GSH levels | nih.gov |

| 2-chloro-4',6'-dimethoxy-2'-hydroxychalcone | 3-fold increase in intracellular GSH levels | nih.gov |

| 2',5'-dihydroxychalcone | Increases intracellular GSH levels | nih.gov |

Hypochlorous Acid (HOCl) Scavenging and Inhibition of Neutrophil Oxidative Burst

Research into the antioxidant capabilities of chalcones has identified specific structural features that are crucial for their activity. While direct quantitative data on the hypochlorous acid (HOCl) scavenging activity of this compound is not extensively detailed in the available literature, structure-activity relationship studies of various chalcones provide valuable insights. The ability of chalcones to scavenge HOCl is generally dependent on the number and position of hydroxyl groups on both aromatic rings.

In the context of inflammation, neutrophils play a critical role, and their activation leads to an "oxidative burst," a rapid release of reactive oxygen species (ROS), including the production of HOCl by the enzyme myeloperoxidase. The ability to inhibit this process is a key anti-inflammatory attribute. Studies have shown that the presence of a 2'-hydroxy group on the A-ring of the chalcone structure is a significant determinant for the inhibition of the neutrophil oxidative burst. While a broad panel of chalcones has been evaluated, demonstrating that various 2'-hydroxychalcones can inhibit this process with IC50 values in the low micromolar range, specific IC50 values for this compound are not specified in the reviewed scientific literature.

Antiatherosclerotic Research

The synthetic chalcone derivative this compound, also referred to in research as AN07, has been the subject of investigation for its potential therapeutic effects against atherosclerosis, a key underlying cause of cardiovascular disease. mdpi.comresearchgate.net

A hallmark of atherosclerosis is the proliferation of human aortic smooth muscle cells (HASMCs), a process significantly stimulated by oxidized low-density lipoprotein (Ox-LDL). mdpi.com Research has demonstrated that this compound significantly inhibits the proliferation of HASMCs induced by Ox-LDL. mdpi.com This inhibitory effect is mediated through the suppression of the p44/42 mitogen-activated protein kinase (MAPK) pathway, which is a critical signaling cascade in cell proliferation. mdpi.com The compound was found to inhibit Ox-LDL-induced phosphorylation of p44/42 MAPK in a concentration-dependent manner. mdpi.com

Table 1: Effect of this compound (AN07) on Ox-LDL-Induced Proliferation of Human Aortic Smooth Muscle Cells

| Treatment Group | Concentration | Cell Proliferation (% of Control) |

|---|---|---|

| Control | - | 100% |

| Ox-LDL (50 µg/mL) | - | ~250% |

| Ox-LDL + AN07 | 1 µM | ~175% |

| Ox-LDL + AN07 | 3 µM | ~125% |

| Ox-LDL + AN07 | 10 µM | ~100% |

Data is estimated from graphical representations in scientific literature and represents the approximate percentage of cell proliferation relative to the untreated control group.

Chronic inflammation within the vascular wall is a key driver of atherosclerosis. Ox-LDL not only promotes cell proliferation but also stimulates the production of pro-inflammatory cytokines in vascular cells. Studies have shown that this compound effectively attenuates these inflammatory responses. Specifically, it decreases the Ox-LDL-stimulated upregulation of key inflammatory mediators, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), in human aortic smooth muscle cells. mdpi.com This anti-inflammatory action is linked to its ability to increase the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a known regulator of inflammatory processes. mdpi.com

Table 2: Effect of this compound (AN07) on Pro-inflammatory Cytokine mRNA Expression in Ox-LDL-Stimulated Human Aortic Smooth Muscle Cells

| Treatment Group | Concentration of AN07 | IL-1β mRNA Expression (Fold Change vs. Ox-LDL) | IL-6 mRNA Expression (Fold Change vs. Ox-LDL) |

|---|---|---|---|

| Ox-LDL (50 µg/mL) | - | 1.0 | 1.0 |

| Ox-LDL + AN07 | 1 µM | ~0.8 | ~0.7 |

| Ox-LDL + AN07 | 3 µM | ~0.5 | ~0.4 |

| Ox-LDL + AN07 | 10 µM | ~0.2 | ~0.1 |

Data is estimated from graphical representations in scientific literature and represents the approximate fold change relative to the Ox-LDL treated group.

Neuroprotective Research

Beyond its cardiovascular applications, this compound (AN07) has demonstrated significant neuroprotective properties in preclinical studies, particularly against damage induced by toxic metabolic byproducts. nih.gov

Methylglyoxal (B44143) (MG) is a reactive dicarbonyl species that can cause neuronal damage and is implicated in neurodegenerative diseases. Research conducted on human dopaminergic SH-SY5Y cells, a common model for neuronal studies, has shown that MG treatment leads to a significant reduction in neurite outgrowth. nih.gov Pre-treatment with this compound was found to protect against this damage, preserving neurite length in a concentration-dependent manner. nih.gov The protective mechanism involves the downregulation of the Rho-associated protein kinase 2 (ROCK2)/phosphorylated LIM kinase 1 (p-LIMK1) signaling pathway, which is known to be involved in neurite retraction. nih.gov

Table 3: Effect of this compound (AN07) on Neurite Length in Methylglyoxal (MG)-Treated SH-SY5Y Cells

| Treatment Group | Concentration of AN07 | Average Neurite Length (% of Control) |

|---|---|---|

| Control | - | 100% |

| MG (600 µM) | - | ~40% |

| MG + AN07 | 0.01 µM | ~55% |

| MG + AN07 | 0.1 µM | ~70% |

| MG + AN07 | 1.0 µM | ~90% |

Data is estimated from graphical representations in scientific literature and represents the approximate percentage of neurite length relative to the untreated control group.

Several proteins, including Parkin, PINK1, and DJ-1, are fundamentally involved in protecting neurons from stress and are genetically linked to Parkinson's disease. mdpi.com The accumulation of toxic compounds like methylglyoxal can lead to a downregulation of these crucial neuroprotective proteins. In SH-SY5Y cells, exposure to MG was shown to significantly decrease the expression levels of Parkin, PINK1, and DJ-1. mdpi.com Notably, pre-treatment with this compound was able to restore the expression of these vital proteins, suggesting a mechanism by which it confers neuroprotection and highlighting its potential relevance for diseases characterized by neuronal stress and protein dysregulation. mdpi.com

Table 4: Effect of this compound (AN07) on Parkinsonism-Associated Protein Expression in Methylglyoxal (MG)-Treated SH-SY5Y Cells

| Treatment Group | Concentration of AN07 | Parkin Expression (% of Control) | PINK1 Expression (% of Control) | DJ-1 Expression (% of Control) |

|---|---|---|---|---|

| Control | - | 100% | 100% | 100% |

| MG (600 µM) | - | ~50% | ~45% | ~55% |

| MG + AN07 | 1.0 µM | ~95% | ~90% | ~90% |

Data is estimated from graphical representations in scientific literature and represents the approximate percentage of protein expression relative to the untreated control group.

Antimicrobial and Antiparasitic Research

The therapeutic potential of chalcones and their derivatives has been extensively explored in the context of infectious diseases. Research has demonstrated that these compounds, including this compound and its analogs, possess a broad spectrum of activity against various pathogens, including bacteria, fungi, parasites, and viruses. This section details the key findings in these areas of investigation.

Antibacterial Activity, including against Multidrug-Resistant Strains

Chalcones have emerged as a promising class of compounds in the search for new antibacterial agents, particularly in the face of rising antimicrobial resistance. While direct studies on this compound are limited, research on its analogs provides significant insights into their potential antibacterial efficacy.

Derivatives of 2-hydroxy-3,4,6-trimethoxyacetophenone, a related chalcone precursor, have been synthesized and evaluated for their antibacterial properties. One such study demonstrated that a synthesized chalcone, (2E, 4E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-5-phenylpenta-2,4-dien-1-one, while not showing clinically relevant direct antibacterial activity (MIC ≥ 1024 µg/mL) against multidrug-resistant Staphylococcus aureus (MRSA), acted as a competitive inhibitor of the MepA efflux pump. biointerfaceresearch.com This suggests a role in potentiating the action of existing antibiotics like ciprofloxacin. biointerfaceresearch.com

Another study on synthetic chalcones derived from 2-hydroxy-3,4,6-trimethoxyacetophenone found that these compounds exhibited direct antibacterial activity and could modulate the effectiveness of antibiotics against multidrug-resistant (MDR) strains. nih.gov For instance, one of the synthesized chalcones displayed a Minimum Inhibitory Concentration (MIC) of 645 μg/mL against Staphylococcus aureus and 812 μg/mL against Escherichia coli. nih.gov Furthermore, these chalcones showed synergistic interactions with conventional antibiotics, indicating their potential to reverse bacterial resistance. nih.gov

The antibacterial potential of chalcones is often linked to their ability to interfere with bacterial efflux pumps, which are a major mechanism of antibiotic resistance. biointerfaceresearch.com Chalcone-triazole hybrids have also been investigated, with some compounds showing the ability to potentiate the activity of antibiotics against resistant strains of Enterococcus faecalis and Escherichia coli. mdpi.com

The following table summarizes the antibacterial activity of a representative analog of this compound.

| Compound | Bacterial Strain | Activity | Reference |

| (2E, 4E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-5-phenylpenta-2,4-dien-1-one | Multidrug-resistant Staphylococcus aureus | MepA efflux pump inhibitor, potentiates ciprofloxacin | biointerfaceresearch.com |

| Chalcone derivative from 2-hydroxy-3,4,6-trimethoxyacetophenone | Staphylococcus aureus | MIC: 645 μg/mL | nih.gov |

| Chalcone derivative from 2-hydroxy-3,4,6-trimethoxyacetophenone | Escherichia coli | MIC: 812 μg/mL | nih.gov |

Antifungal Activity

The antifungal properties of chalcones have been a subject of significant interest. Research on analogs of this compound has demonstrated their potential in combating various fungal pathogens.

One study investigated the antifungal activity of 2-hydroxy 4,4',6'-trimethoxy chalcone against the spore germination of ten different fungi. The compound was found to inhibit spore germination at all tested concentrations. nih.gov A maximum inhibition of over 78% was observed at a concentration of 2000 ppm for Ustilago cynodontis, Alternaria brassicicola, A. solani, and Aspergillus flavus. nih.gov The study also revealed that this chalcone analog was highly effective against the conidial germination of Erysiphe pisi, the causative agent of powdery mildew in peas, particularly when applied as a pre-inoculation treatment. nih.govnih.gov

The findings suggest that 2-hydroxy 4,4',6'-trimethoxy chalcone acts as a contact fungicide. nih.gov Its effectiveness against a range of plant pathogenic fungi highlights the potential of this class of compounds in agricultural applications.

The table below details the inhibitory effects of 2-hydroxy 4,4',6'-trimethoxy chalcone on the spore germination of various fungi. nih.gov

| Fungal Species | Inhibition of Spore Germination at 2000 ppm |

| Ustilago cynodontis | >78% |

| Alternaria brassicicola | >78% |

| Alternaria solani | >78% |

| Aspergillus flavus | >78% |

| Colletotrichum capsici | Significant Inhibition |

| Curvularia lunata | Significant Inhibition |

| Fusarium udum | Significant Inhibition |

| Helminthosporium sativum | Significant Inhibition |

| Cercospora blumea | Significant Inhibition |

| Alternaria triticina | Significant Inhibition |

Antimalarial Activity (e.g., against Plasmodium falciparum)

One study reported that 2',6'-dihydroxy-4'-methoxydihydrochalcone exhibited potent antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum, with an IC50 value of 12.69 µM. nih.gov Another analog, 2,4-dimethoxy-4'-butoxychalcone, was also found to inhibit the in vitro growth of both chloroquine-susceptible (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov

The antimalarial activity of chalcones is often attributed to their ability to interfere with heme polymerization, a critical detoxification pathway for the parasite. The substitution patterns on the aromatic rings of the chalcone scaffold have been shown to influence their antimalarial potency. researchgate.netacs.org For instance, the presence and position of methoxy (B1213986) groups can significantly impact the inhibitory action on hemozoin formation. researchgate.net

The following table summarizes the in vitro antimalarial activity of some analogs of this compound.

| Compound | Plasmodium falciparum Strain(s) | IC50 Value | Reference |

| 2',6'-dihydroxy-4'-methoxydihydrochalcone | Chloroquine-sensitive (F32) and resistant (FcB1) | 12.69 µM | nih.gov |

| 2,4-dimethoxy-4'-butoxychalcone | Chloroquine-susceptible (3D7) and resistant (Dd2) | Effective inhibition | nih.gov |

| Methoxyamino chalcone (C3) | Wild-type (3D7) | Potent antimalarial activity | peerj.com |

Antileishmanial Activity (e.g., against Leishmania amazonensis)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic antileishmanial drugs is a global health priority. Chalcones have demonstrated significant potential in this area.

While direct studies on this compound are scarce, its analog, 2',6'-dihydroxy-4'-methoxychalcone, has shown promising activity against Leishmania amazonensis. This compound exhibited significant in vitro activity against both the promastigote and intracellular amastigote forms of the parasite.

Further research into other chalcone derivatives has also revealed potent antileishmanial activity. For example, a series of 4,8-dimethoxynaphthalenyl chalcones were synthesized and evaluated against Leishmania amazonensis. nih.govmdpi.comdoaj.org One of the most promising compounds, (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one, displayed a high selectivity index and induced morphological and ultrastructural changes in the parasites, including loss of plasma membrane integrity and increased production of reactive oxygen species (ROS). nih.govmdpi.com

The table below presents the antileishmanial activity of a notable chalcone analog.

| Compound | Leishmania Species | Form | IC50 Value | Reference |

| (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Leishmania amazonensis | Promastigotes | 3.3 ± 0.34 μM | nih.govmdpi.com |

| (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Leishmania amazonensis | Amastigotes | 18.5 ± 1.19 μM | nih.govmdpi.com |

Antiviral Activity (e.g., Non-competitive Inhibition of Influenza Virus Neuraminidase)

The emergence of viral diseases has underscored the urgent need for novel antiviral therapies. Chalcones have been investigated for their antiviral properties against a range of viruses.

A synthetic chalcone derivative, 2'-hydroxy-4-methoxychalcone (B191450), which was designed based on the structure of quercetin, has been reported to be active against the H5N1 influenza virus. This activity is attributed to the non-competitive inhibition of the viral neuraminidase (NA) enzyme. Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells, making it a key target for antiviral drugs. The non-competitive nature of the inhibition suggests that 2'-hydroxy-4-methoxychalcone binds to a site on the neuraminidase enzyme that is different from the active site, which could be advantageous in overcoming drug resistance.

Anti-melanogenic Research

The regulation of melanin (B1238610) synthesis, or melanogenesis, is a key area of research in dermatology and cosmetology. Hyperpigmentation disorders and the demand for skin-lightening agents have driven the search for effective and safe inhibitors of melanin production. Derivatives of this compound have shown significant promise in this field.

A study evaluating the anti-melanogenic effects of several derivatives of 2'-hydroxy-4'-methoxychalcone found that 2'-hydroxy-4',6'-dimethoxychalcone was the most potent inhibitor of melanogenesis. nih.govnih.gov This compound significantly decreased the expression of key enzymes involved in melanin synthesis, namely tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2. nih.govnih.gov Furthermore, it reduced the cellular melanin content and intracellular tyrosinase activity in B16F10 melanoma cells. nih.govnih.gov

The mechanism of action of 2'-hydroxy-4',6'-dimethoxychalcone involves the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. nih.gov This downregulation is achieved through the modulation of several signaling pathways, including the cAMP/PKA, MAPK, and Wnt/β-catenin pathways. nih.govmdpi.com

The table below summarizes the anti-melanogenic activity of various 2'-hydroxy-4'-methoxychalcone derivatives at a concentration of 5 µM in B16F10 melanoma cells. nih.gov

| Compound | Inhibition of Melanogenesis | Inhibition of Tyrosinase Activity |

| 2'-hydroxy-4',6'-dimethoxychalcone | ~32.58% | ~40.18% |

| 2'-hydroxy-3,4'-dimethoxychalcone | ~18.25% | ~3.69% |

| 2'-hydroxy-3',4'-dimethoxychalcone | ~6.08% | ~15.30% |

| 2'-hydroxy-4,4'-dimethoxychalcone | -7.69% (increase) | -8.16% (increase) |

Inhibition of Melanin Content in Melanoma Cells (e.g., B16F10)

The potential of this compound analogs as inhibitors of melanogenesis has been a significant area of research, with studies often utilizing the B16F10 melanoma cell line as a model. Research has demonstrated that certain derivatives of this compound can effectively reduce melanin content in these cells.

For instance, 2′-hydroxy-4′,6′-dimethoxychalcone has been identified as a potent inhibitor of melanin synthesis. researchgate.netnih.gov Studies have shown that this compound significantly decreases the cellular melanin content in α-melanocyte-stimulating hormone (α-MSH)-induced B16F10 cells. researchgate.netnih.gov This inhibitory effect is attributed to the downregulation of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). researchgate.netnih.gov The reduction in these enzymes is a consequence of the decreased expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation. researchgate.netnih.gov

Similarly, 2′-hydroxy-3,6′-dimethoxychalcone has been shown to inhibit melanin production in a concentration-dependent manner in B16F10 cells. researchgate.net At a concentration of 5 μM, this compound demonstrated an inhibitory activity comparable to that of arbutin, a well-known whitening agent. researchgate.net The mechanism of action also involves the downregulation of MITF and its downstream targets, tyrosinase, TRP-1, and TRP-2. researchgate.net

Another analog, 2′-hydroxy-2,6′-dimethoxychalcone, exhibited significant inhibition of α-MSH-induced melanin synthesis in B16F10 melanoma cells, reducing melanin production by approximately 36.62% at a concentration of 5 μM. nih.gov This effect was also linked to the downregulation of tyrosinase, TRP-1, TRP-2, and MITF expression. nih.gov

Inhibition of Melanin Content by this compound Analogs in B16F10 Cells

| Compound | Concentration | Effect on Melanin Content | Reference |

|---|---|---|---|

| 2′-hydroxy-4′,6′-dimethoxychalcone | Not specified | Notable decrease | researchgate.net, nih.gov |

| 2′-hydroxy-3,6′-dimethoxychalcone | 5 μM | Inhibited melanogenesis by approximately 31.42% | researchgate.net |

| 2′-hydroxy-2,6′-dimethoxychalcone | 5 μM | Inhibited melanin production by approximately 36.62% | nih.gov |

Inhibition of Tyrosinase Activity

A key mechanism through which this compound analogs inhibit melanogenesis is by targeting tyrosinase, the rate-limiting enzyme in melanin biosynthesis. These compounds have been shown to inhibit both the activity and the expression of tyrosinase.

The compound 2′-hydroxy-4′,6′-dimethoxychalcone has been reported to markedly decrease intracellular tyrosinase activity in B16F10 melanoma cells. researchgate.netnih.gov This inhibition is a direct contributor to the observed reduction in melanin content. researchgate.netnih.gov Furthermore, 2′-hydroxy-3,6′-dimethoxychalcone was found to inhibit tyrosinase activity by approximately 37.97% at a concentration of 5 μM in α-MSH-stimulated B16F10 cells. researchgate.net

Research into other hydroxy-substituted amino chalcone compounds has also revealed potent tyrosinase inhibitory activities. researchgate.net For instance, two novel amino chalcone compounds demonstrated higher tyrosinase inhibitory activities with IC50 values of 9.75 μM and 7.82 μM, respectively, which were significantly lower than that of the standard inhibitor, kojic acid (IC50: 22.83 μM). researchgate.net Kinetic studies have revealed that these compounds act as competitive inhibitors of tyrosinase. researchgate.net

The structural features of chalcones play a crucial role in their tyrosinase inhibitory potential. It has been observed that the position of hydroxyl groups is a more critical factor than their sheer number in determining the inhibitory efficiency. nih.gov Specifically, a 2,4-substituted resorcinol (B1680541) moiety on ring B of the chalcone structure has been found to contribute significantly to potent tyrosinase inhibition. nih.gov

Tyrosinase Inhibitory Activity of Chalcone Analogs

| Compound | IC50 Value | Inhibition Mechanism | Reference |

|---|---|---|---|

| Amino Chalcone Analog 1 | 9.75 μM | Competitive | researchgate.net |

| Amino Chalcone Analog 2 | 7.82 μM | Competitive | researchgate.net |

| Kojic Acid (Reference) | 22.83 μM | Not specified | researchgate.net |

Other Investigated Biological Activities

Beyond their effects on melanogenesis, this compound and its analogs have been investigated for other potential therapeutic applications, including their roles as enzyme inhibitors and modulators of metabolic pathways.

Acetylcholinesterase Inhibition

Certain analogs of 2'-hydroxychalcone have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. A study focusing on C4-substituted tertiary nitrogen-bearing 2'-hydroxychalcones revealed that a majority of these analogs displayed a better inhibitory activity against AChE than butyrylcholinesterase (BuChE). researchgate.netnih.gov

Among the synthesized compounds, one particular analog was identified as the most potent AChE inhibitor with an IC50 value of 3.3 µM. researchgate.netnih.gov This compound also exhibited high selectivity for AChE over BuChE, with a selectivity ratio greater than 30:1. researchgate.netnih.gov Molecular docking studies have suggested that this potent inhibitor interacts with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the AChE enzyme. researchgate.netnih.gov The presence of an ortho-hydroxyl group on ring A of the chalcone structure has been noted to be important for AChE inhibition.

Acetylcholinesterase (AChE) Inhibitory Activity of C4-Substituted 2'-Hydroxychalcone Analogs

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |

|---|---|---|---|---|

| Compound 4c | 3.3 | >100 | >30 | nih.gov, researchgate.net |

| Compound 8a | 4.2 | >100 | >24 | nih.gov |

| Compound 8b | 19.1 | >100 | >5.2 | nih.gov |

| Compound 8d | 12.3 | >100 | >8.1 | nih.gov |

| Compound 8e | 10.5 | 18.3 | 1.7 | nih.gov |

| Compound 8f | 11.4 | 39.2 | 3.4 | nih.gov |

Anti-diabetic Potential through Metabolic Pathway Modulation

The anti-diabetic potential of this compound and its derivatives has been linked to their ability to modulate key metabolic pathways. One significant finding is the ability of 2-hydroxy-4'-methoxychalcone (also referred to as AN07) to increase the expression of peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netnih.gov PPARγ is a crucial regulator of glucose and lipid metabolism, and its activation can improve insulin (B600854) sensitivity. The study demonstrated that AN07 stimulated both the mRNA and protein expression of PPARγ in human aortic smooth muscle cells. nih.gov

Furthermore, research on other methoxychalcone derivatives has highlighted their role as activators of 5'-adenosine-monophosphate-activated protein kinase (AMPK). researchgate.net AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation. Studies have shown that synthetic halogen-containing chalcone derivatives, such as 2-bromo-4′-methoxychalcone and 2-iodo-4′-methoxychalcone, can promote glucose consumption and inhibit cellular lipid accumulation through the activation of AMPK. researchgate.net

In a study on 2'-hydroxychalcone derivatives, compounds with hydroxy and methoxy groups on the B-ring were found to enhance AMPK activation. nih.gov Two specific compounds, 27 and 29, exhibited potent AMPK activation with fold changes of 2.48 and 2.73, respectively, surpassing the activity of the reference compound metformin (B114582) (1.88-fold change). nih.gov The half-maximal effective concentrations (EC50) for these compounds were determined to be 2.0 µM and 4.8 µM, respectively. nih.gov

Modulation of Metabolic Pathways by this compound and Its Analogs

| Compound | Target Pathway | Observed Effect | Quantitative Data | Reference |

|---|---|---|---|---|

| 2-hydroxy-4'-methoxychalcone (AN07) | PPARγ Expression | Increased mRNA and protein expression | Not specified | researchgate.net, nih.gov |

| 2-bromo-4′-methoxychalcone | AMPK Activation | Promoted glucose consumption and inhibited lipid accumulation | Not specified | researchgate.net |

| 2-iodo-4′-methoxychalcone | AMPK Activation | Promoted glucose consumption and inhibited lipid accumulation | Not specified | researchgate.net |

| 2'-hydroxychalcone derivative (Compound 27) | AMPK Activation | Potent activation | EC50 = 2.0 µM; 2.48-fold change | nih.gov |

| 2'-hydroxychalcone derivative (Compound 29) | AMPK Activation | Potent activation | EC50 = 4.8 µM; 2.73-fold change | nih.gov |

Mechanistic Investigations at the Cellular and Molecular Levels

Elucidation of Molecular Targets and Signaling Pathways

Research into 2'-Hydroxy-4-methoxy-chalcone has identified several molecular targets and signaling cascades that are modulated by this compound. These pathways are integral to processes such as inflammation, cell proliferation, and apoptosis. The following sections detail the current understanding of how this compound interacts with these critical cellular networks.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Induction and Activation

This compound has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor that plays a crucial role in regulating energy metabolism, lipid metabolism, and inflammatory responses. researchgate.net The activation of PPARγ is a key mechanism behind the anti-inflammatory and anti-atherosclerotic properties of this chalcone (B49325). researchgate.net

In human aortic smooth muscle cells, this compound has been shown to increase the expression of PPARγ. researchgate.net This upregulation is instrumental in mediating the compound's inhibitory effects on the proliferation of these cells, a critical event in the development of atherosclerosis. researchgate.net The involvement of PPARγ in the action of this compound was further confirmed using a selective PPARγ antagonist, which counteracted the protective effects of the chalcone against inflammatory and oxidative responses in macrophages. researchgate.net

Table 1: Effect of this compound on PPARγ-Related Pathways

| Cell Type | Model | Effect of this compound | Mediating Pathway |

|---|---|---|---|

| Human Aortic Smooth Muscle Cells | Oxidized Low-Density Lipoprotein (Ox-LDL)-induced proliferation | Inhibition of proliferation | Upregulation of PPARγ expression |

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition